Tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate
Overview
Description
Tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C₁₁H₁₆N₂O₃. It is a piperidine derivative, which is a class of compounds known for their wide range of biological activities and applications in medicinal chemistry . This compound is often used as a building block in the synthesis of more complex molecules due to its functional groups, which allow for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with cyanide sources under controlled conditions. One common method involves the use of dimethylhydrazone intermediates, which react with butyllithium (BuLi) in the presence of N,N’-dimethylpropylene urea, followed by treatment with allyl bromides . This method yields the desired compound in moderate to high yields (50-80%).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized piperidine derivatives.
Scientific Research Applications
Tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and piperidine ring are key functional groups that enable the compound to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-oxopiperidine-1-carboxylate: A closely related compound with similar structural features but lacking the cyano group.
N-Boc-4-piperidineacetaldehyde: Another piperidine derivative used in organic synthesis.
1-Boc-4-piperidone: A compound with a similar piperidine core structure, used as a building block in pharmaceutical synthesis.
Uniqueness
Tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate is unique due to the presence of both the cyano and oxo functional groups, which provide versatile reactivity and make it a valuable intermediate in the synthesis of diverse chemical entities. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its significance in research and industry.
Biological Activity
Tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, including pharmacology and synthetic organic chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 210.27 g/mol. The compound features a piperidine ring with a cyano group and a carbonyl group, which are critical for its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The cyano group can participate in nucleophilic addition reactions, while the ester group may undergo hydrolysis under physiological conditions. These interactions can modulate several biochemical pathways, potentially leading to therapeutic effects.
Key Mechanisms:
- Nucleophilic Addition : The cyano group can engage in nucleophilic attack, modifying target biomolecules.
- Hydrolysis : The ester bond may be hydrolyzed, releasing biologically active components that can exert further effects.
Biological Activity
Research has highlighted several biological activities associated with this compound:
- Anticancer Properties : Preliminary studies indicate that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For example, compounds derived from similar structures have shown IC50 values ranging from 25 to 440 nM against cancer cell lines such as HeLa and L1210 .
- Antibacterial Activity : Some studies have reported antibacterial properties, suggesting that the compound could be effective against certain bacterial strains. For instance, modifications involving this compound have been tested for their antibacterial efficacy .
- Neuroprotective Effects : Given its structural features, there is potential for neuroprotective applications, particularly in conditions involving inflammation or neurodegeneration.
Anticancer Activity
A study investigating the antiproliferative activity of piperidine derivatives found that compounds similar to this compound were effective against multiple cancer cell lines. The most potent derivatives showed significant inhibition of tubulin polymerization, which is crucial for cancer cell division.
Compound | Cell Line | IC50 (μM) |
---|---|---|
Derivative A | HeLa | 0.75 |
Derivative B | L1210 | 0.70 |
Control (CA-4) | Various | <0.05 |
This table summarizes the IC50 values for selected compounds against different cell lines, highlighting the potential of tert-butyl 2-cyano-4-oxopiperidine derivatives in cancer therapy.
Antibacterial Studies
In another study focusing on the antibacterial properties, tert-butyl 2-cyano-4-oxopiperidine derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated varying degrees of effectiveness, with some derivatives achieving minimum inhibitory concentrations (MIC) that suggest potential clinical applications.
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
Derivative C | E. coli | 32 |
Derivative D | S. aureus | 16 |
Applications in Drug Development
This compound serves as a versatile building block in organic synthesis and drug development:
- Synthesis of Complex Molecules : It is utilized as an intermediate for synthesizing more complex pharmaceutical agents targeting neurological disorders and inflammation .
- Lead Compound for Further Modifications : Its structure allows for various modifications that can enhance biological activity or selectivity towards specific targets.
Properties
IUPAC Name |
tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-5-4-9(14)6-8(13)7-12/h8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HROHETMZFUKGJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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